molecular formula C15H12ClN5OS B5184782 N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5184782
M. Wt: 345.8 g/mol
InChI Key: ZQHWWDMOESSLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CP-31398, is a chemical compound with potential therapeutic applications in cancer treatment. This molecule has been extensively studied for its ability to restore the function of the tumor suppressor protein p53, which is commonly mutated in cancer cells.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The molecule has been shown to restore the function of mutant p53 protein in cancer cells, leading to cell cycle arrest and apoptosis. In addition, N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been studied for its potential applications in neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide restores the function of mutant p53 protein by binding to the DNA-binding domain of the protein and stabilizing its conformation. This allows the protein to bind to target genes and activate their transcription, leading to cell cycle arrest and apoptosis in cancer cells. In addition, N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the interaction between mutant p53 protein and the oncogene MDM2, which leads to the degradation of mutant p53 protein. This further enhances the activity of mutant p53 protein in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. The molecule induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide also sensitizes cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to restore the function of mutant p53 protein in cancer cells. However, N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the molecule. Another direction is to study the potential applications of N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in combination therapy with chemotherapy and radiation therapy. Additionally, further research is needed to understand the potential applications of N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in neurodegenerative diseases. Finally, more research is needed to understand the potential toxicity of N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide and to develop safer and more effective derivatives of the molecule.

Synthesis Methods

N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with thiosemicarbazide, followed by reaction with phenylhydrazine and triethylorthoformate. The resulting intermediate is then reacted with 2-bromoacetylchloride to form the final product, N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide for research purposes.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-11-6-7-13(17-8-11)19-14(22)9-23-15-20-18-10-21(15)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHWWDMOESSLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2SCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.